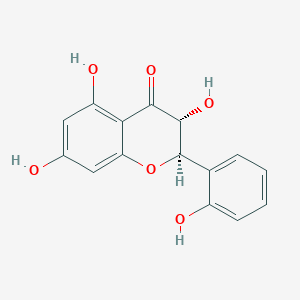

2',3,5,7-Tetrahydroxyflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNCWLSOQIVKIX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953481 | |

| Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31477-95-9 | |

| Record name | 2',3,5,7-Tetrahydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Characterization, and Natural Occurrence of 2 ,3,5,7 Tetrahydroxyflavanone

Advanced Spectroscopic Methods for Structural Elucidation

Ultraviolet-Visible (UV) Spectroscopy

The ultraviolet-visible (UV) spectrum of 2',3,5,7-tetrahydroxyflavanone exhibits absorption bands characteristic of the flavanone (B1672756) skeleton. mdpi.com In a neutral solvent like methanol (B129727), the UV spectrum typically shows two main absorption maxima. One maximum appears in the range of 280–290 nm, which is attributed to the π→π* transition of the A-ring benzoyl system. mdpi.com A second, usually less intense, absorption or a shoulder is observed around 320-330 nm, corresponding to the n→π* transition of the carbonyl group in the C-ring. mdpi.comchem-soc.si

The specific positions and intensities of these absorption bands can be influenced by the solvent and the substitution pattern on the aromatic rings. For instance, the UV spectrum of 5,7,3',5'-tetrahydroxyflavanone (B1246913) in methanol shows absorption maxima at 288 nm and 330 nm, with a shoulder at 226 nm. scribd.com Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to simulate the UV spectrum of these compounds, showing good agreement with experimental data. scribd.com For example, the calculated UV spectrum for 5,7,3',5'-tetrahydroxyflavanone predicted absorption maxima at 208, 288, and 330 nm. scribd.com

The following table summarizes the UV absorption maxima for this compound and a related compound:

| Compound | Solvent | λmax (nm) | Reference |

| (2S)-5,7,2′,3′-Tetrahydroxyflavanone | CH3CN/H2O | 202, 288 | mdpi.com |

| 5,7,3',5'-Tetrahydroxyflavanone | Methanol | 288, 330 (shoulder at 226) | scribd.com |

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral flavanones like this compound. chem-soc.sinih.gov The CD spectrum provides information about the differential absorption of left and right circularly polarized light by a chiral molecule, which is presented as Cotton effects. The sign and wavelength of these Cotton effects are directly related to the stereochemistry of the molecule. nih.gov

For flavanones, the stereocenter at C-2 is a primary determinant of the chiroptical properties. The CD spectrum of flavanones typically displays Cotton effects associated with the electronic transitions observed in the UV spectrum. A key diagnostic is the Cotton effect arising from the n→π* transition of the carbonyl group, which appears at longer wavelengths (around 300-340 nm). hebmu.edu.cn The sign of this Cotton effect is directly correlated with the helicity of the heterocyclic C-ring, which in turn is dictated by the configuration at C-2, assuming an equatorially oriented B-ring. hebmu.edu.cn

Another significant Cotton effect is observed at shorter wavelengths (around 270-300 nm) and corresponds to the π→π* transition of the A-ring chromophore. nih.gov The signs of these Cotton effects provide a reliable basis for assigning the absolute configuration of flavanones. nih.gov

Stereochemical Configuration Analysis of this compound

Determination of (2R, 3R) Configuration

The determination of the (2R, 3R) configuration in dihydroxyflavanones, a class to which this compound belongs, relies heavily on the interpretation of their chiroptical properties, particularly their CD spectra. It is important to note that for 3-hydroxyflavanones, the introduction of a hydroxyl group at C-3 creates a second stereocenter.

A crucial point in the stereochemical analysis is the Cahn-Ingold-Prelog priority rules. When moving from a flavanone to a 3-hydroxyflavanone (a dihydroflavonol), the priority of the substituents at C-3 changes. This leads to a situation where a (2S)-flavanone and a (2R,3R)-dihydroflavonol are homochiral, meaning they possess the same helicity of the heterocyclic ring. hebmu.edu.cn Consequently, they are expected to exhibit similar CD spectra. hebmu.edu.cn

For (2R,3R)-dihydroflavonols, the CD spectrum typically shows a positive Cotton effect for the n→π* transition at higher wavelengths (around 330 nm) and a negative Cotton effect for the π→π* transition at lower wavelengths (around 290 nm). nih.gov This pattern is a hallmark for assigning the (2R,3R) absolute configuration. This principle has been applied to determine the (2R,3R) configuration of related dihydroflavonols like taxifolin (B1681242) and aromadendrin. mdpi.comnih.gov

Chiroptical Properties and Cotton Effects as Tools for Configuration Elucidation in Flavanones

The chiroptical properties of flavanones, specifically their circular dichroism (CD) spectra, are fundamental in elucidating their absolute configuration. The relationship between the signs of the Cotton effects and the stereochemistry at C-2 has been well-established, forming a semi-empirical rule for this class of compounds. hebmu.edu.cn

For flavanones with a (2S) configuration, the CD spectrum generally exhibits a positive Cotton effect for the n→π* transition (around 320-330 nm) and a negative Cotton effect for the π→π* transition (around 280-290 nm). mdpi.comchem-soc.si Conversely, (2R)-flavanones display the opposite pattern, with a negative Cotton effect at longer wavelengths and a positive one at shorter wavelengths. nih.gov

For example, the (2S) configuration of (2S)-5,7,2′,3′-tetrahydroxyflavanone was determined based on its CD spectrum, which showed a positive Cotton effect at 325 nm (Δε +2.40) and a negative one at 283 nm (Δε -11.70). mdpi.com Similarly, the (S) configuration of naringenin (B18129) is characterized by a positive Cotton effect for the n→π* transition at 328 nm and a negative Cotton effect for the π→π* transition at 290 nm. mdpi.com

The following table summarizes the characteristic Cotton effects for flavanones with (S) and (R) configurations at C-2:

| Configuration at C-2 | n→π* Transition Cotton Effect (ca. 300-340 nm) | π→π* Transition Cotton Effect (ca. 270-300 nm) | Reference |

| S | Positive | Negative | mdpi.comhebmu.edu.cn |

| R | Negative | Positive | nih.gov |

The consistency of these chiroptical rules across a wide range of flavanones makes CD spectroscopy an indispensable tool for their stereochemical assignment. researchgate.net

Synthetic and Biosynthetic Pathways of 2 ,3,5,7 Tetrahydroxyflavanone

Chemical Synthesis Methodologies

The laboratory synthesis of 2',3,5,7-tetrahydroxyflavanone, like other flavanones, relies on established organic chemistry principles to construct its characteristic C6-C3-C6 backbone. Methodologies range from the total synthesis of the core structure to the specific creation of chiral molecules and subsequent structural modifications.

Strategies for Total Synthesis of Tetrahydroxyflavanones

The total synthesis of flavanones, including tetrahydroxy-substituted variants, commonly employs the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone (B1195853) (representing the A-ring) with a substituted benzaldehyde (B42025) (representing the B-ring) to form a chalcone (B49325) intermediate. Subsequent acid-catalyzed or base-catalyzed intramolecular cyclization of the chalcone yields the flavanone (B1672756) skeleton. researchgate.netutm.my

For the specific synthesis of this compound, this would involve:

Starting Materials : A suitably protected phloroglucinol (B13840) derivative, such as 2,4,6-trihydroxyacetophenone, for the A-ring, and a protected 2,3-dihydroxybenzaldehyde (B126233) for the B-ring. The hydroxyl groups, particularly the phenolic ones, are often protected (e.g., as methoxymethyl (MOM) ethers) to prevent unwanted side reactions during condensation. researchgate.netutm.my

Condensation : The protected acetophenone (B1666503) and benzaldehyde are reacted in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as ethanol (B145695) to form the corresponding protected chalcone. researchgate.net

Cyclization and Deprotection : The chalcone is then treated with an acid (e.g., methanolic hydrochloric acid) to both cyclize the molecule into the flavanone ring system and remove the protecting groups to yield the final tetrahydroxyflavanone. researchgate.netutm.my

An alternative approach involves the isomerization of a corresponding pentahydroxychalcone. For instance, the synthesis of 4',5,6,7- and 4',5,7,8-tetrahydroxyflavanone has been achieved by the acid-catalyzed isomerization of 2′,3′,4,4′,6′-pentahydroxychalcone. oup.com

Synthesis of Chiral Flavanone Scaffolds

Since the C2 position of the flavanone core is a stereocenter, the development of asymmetric syntheses to produce enantiomerically pure flavanones is a significant area of research. Dihydroflavones possess a wide range of physiological activities, and their chirality is often crucial to their therapeutic effects.

Several strategies have been developed for the asymmetric synthesis of the flavanone scaffold:

Organocatalysis : Chiral organocatalysts, such as thiourea (B124793) derivatives, can be used to catalyze the intramolecular conjugate addition of α-substituted chalcones, yielding the flavanone scaffold with high enantiomeric excess.

Palladium-Catalyzed Reactions : Asymmetric palladium catalysis has been successfully employed for the enantioselective addition of arylboronic acids to chromones, providing a versatile method for constructing a variety of chiral flavanones with high yields and enantioselectivity.

These methods provide efficient pathways to obtain specific enantiomers of flavanones, which is critical for studying their biological activities.

Derivatization Strategies for Structural Modification

Once the core this compound structure is obtained, further chemical modifications can be introduced to explore structure-activity relationships or alter its properties. Common derivatization strategies include:

O-Alkylation and O-Acylation : The hydroxyl groups can be converted to ethers (e.g., methylation) or esters. For example, enzymatic O-methylation is a common modification in flavonoid biosynthesis and can be replicated chemically. organic-chemistry.org

Prenylation : The introduction of prenyl groups onto the flavonoid skeleton is another common modification that can significantly impact biological activity.

Glycosylation : Although more commonly achieved biosynthetically, chemical glycosylation can attach sugar moieties to the hydroxyl groups, affecting the compound's solubility and bioavailability.

These modifications allow for the creation of a library of related compounds for further investigation.

Biosynthetic Pathways and Precursors

In plants, flavonoids are synthesized through the phenylpropanoid pathway, a complex network of enzymatic reactions that produces a vast array of secondary metabolites from the amino acid phenylalanine.

General Flavanone Biosynthesis in Plants

The formation of the flavanone core is a central step in flavonoid biosynthesis. frontiersin.orgnih.govresearchgate.net The general pathway proceeds as follows:

Phenylalanine to Cinnamic Acid : The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

Hydroxylation : Cinnamic acid is then typically hydroxylated at the 4-position by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, to yield p-coumaric acid.

Activation : p-Coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form its thioester, p-coumaroyl-CoA.

Chalcone Formation : The key condensation step is catalyzed by chalcone synthase (CHS) . This enzyme catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 chalcone scaffold, typically naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone). mdpi.com

Flavanone Cyclization : The newly formed chalcone is then rapidly and stereospecifically cyclized by chalcone isomerase (CHI) to yield the (2S)-flavanone, such as (2S)-naringenin (5,7,4'-trihydroxyflavanone). frontiersin.orgnih.gov

This sequence provides the foundational flavanone structure that can be further modified by a suite of tailoring enzymes.

Enzymatic Transformations Leading to this compound

The biosynthesis of this compound (dihydrodatiscetin) represents a less common branch of the flavonoid pathway. Research on plants like Datisca glomerata, which accumulates the related flavonol datiscetin, suggests a pathway that diverges from the standard route. frontiersin.orgnih.govresearchgate.netnih.gov This pathway likely starts from pinocembrin (B1678385) (5,7-dihydroxyflavanone), which lacks the 4'-hydroxyl group found in naringenin. The formation of pinocembrin occurs when CHS uses cinnamoyl-CoA instead of p-coumaroyl-CoA as a starter unit.

From the pinocembrin core, a series of hydroxylation steps are required to produce dihydrodatiscetin. These reactions are catalyzed by specific hydroxylase enzymes, which are often cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases.

The proposed enzymatic steps are:

Hydroxylation at C3 : The initial flavanone (pinocembrin) is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, to produce pinobanksin (B127045). mdpi.comfrontiersin.orgwikipedia.orgacs.orgpakbs.org

Hydroxylation at C2' : The subsequent hydroxylation at the 2'-position of the B-ring is catalyzed by a flavonoid 2'-hydroxylase (F2'H) . Enzymes with this activity, often belonging to the cytochrome P450 family (e.g., CYP93B subfamily), have been identified in various plants. nih.govnih.govacs.orgoup.com This step would convert pinobanksin to this compound (dihydrodatiscetin).

The table below summarizes the key enzymes involved in the proposed biosynthetic pathway.

| Enzyme | Abbreviation | EC Number | Function |

| Phenylalanine ammonia-lyase | PAL | 4.3.1.24 | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | 1.14.14.91 | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | 6.2.1.12 | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | 2.3.1.74 | Condenses cinnamoyl-CoA or p-coumaroyl-CoA with malonyl-CoA. mdpi.com |

| Chalcone isomerase | CHI | 5.5.1.6 | Cyclizes chalcone to flavanone. frontiersin.orgnih.gov |

| Flavanone 3-hydroxylase | F3H | 1.14.11.9 | Hydroxylates flavanones at the C3 position. mdpi.comfrontiersin.orgwikipedia.orgacs.orgpakbs.org |

| Flavonoid 2'-hydroxylase | F2'H | N/A | Hydroxylates the flavonoid B-ring at the C2' position. nih.govnih.govacs.orgoup.com |

This specialized pathway in certain plants highlights the metabolic diversity and evolutionary adaptation that leads to the production of unique flavonoid structures like this compound.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound, like other flavonoids, is a highly regulated process at the genetic and molecular level. The expression of the structural genes encoding the biosynthetic enzymes is meticulously controlled by a sophisticated network of transcription factors (TFs). This regulatory system ensures that the production of flavonoids occurs in specific tissues, at particular developmental stages, and in response to various environmental cues. oup.comnih.gov

The primary regulators of the flavonoid biosynthetic pathway belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. nih.govmdpi.com These proteins often form a ternary transcriptional complex, commonly known as the MBW complex (MYB-bHLH-WD40), which orchestrates the coordinated expression of the pathway's structural genes. oup.com The flavonoid biosynthesis pathway is typically divided into early and late stages. The early biosynthetic genes (EBGs) are responsible for producing the common precursors for various flavonoid classes, including flavanones. mdpi.com Key EBGs include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), Chalcone synthase (CHS), Chalcone isomerase (CHI), and Flavanone 3-hydroxylase (F3H). mdpi.comnih.gov

Transcription factors from the R2R3-MYB family are pivotal in this regulation. plos.org For instance, in Arabidopsis thaliana, the R2R3-MYB members AtMYB12, AtMYB11, and AtMYB111 are known to activate the expression of early flavonoid pathway genes, including CHS, CHI, and F3H, which are essential for the synthesis of the flavanone core. nih.gov The overexpression of certain MYB factors can significantly enhance the accumulation of specific flavonoids by upregulating these early genes. mdpi.com

In addition to the well-established MBW complex, other transcription factor families such as AP2/ERF, WRKY, and NAC have been identified as regulators of flavonoid biosynthesis. nih.gov These TFs can act as either activators or repressors, adding further layers of control to the pathway. For example, the ANAC078 protein in A. thaliana has been linked to the expression of flavonoid biosynthesis-related genes under high-light stress. mdpi.com In cucumber, the HD-ZIP type transcription factor CsTBH has been identified as a key regulator of flavonoid biosynthesis in glandular trichomes by controlling the expression of genes such as 4CL and F3H. oup.com

The regulatory network is also influenced by external and internal signals, including plant hormones. Phytohormones like auxins and jasmonates can modulate the expression of flavonoid regulatory genes. nih.govplos.org Methyl jasmonate (MeJA), for instance, can induce the JA signaling pathway, which in turn regulates the synthesis of secondary metabolites, including flavonoids. plos.org Similarly, auxin has been shown to upregulate the expression of AtMYB12 and several structural genes in the flavonoid pathway. nih.gov This intricate web of regulation allows plants to fine-tune the production of this compound and other flavonoids in response to their physiological needs and environmental challenges.

Table 1: Key Transcription Factors and Regulated Genes in Flavanone Biosynthesis

| Transcription Factor Family | Representative Gene(s) | Target Enzyme Gene(s) | Function in Pathway | Plant Species Example |

| R2R3-MYB | AtMYB12, AtMYB11, AtMYB111 | CHS, CHI, F3H, FLS | Positive regulators of early biosynthetic genes | Arabidopsis thaliana nih.gov |

| bHLH | B, R | Part of MBW complex regulating late genes | Co-regulators with MYB TFs | Zea mays (Maize) oup.com |

| WD40 | - | Part of MBW complex | Protein-protein interaction scaffold | General oup.comnih.gov |

| HD-ZIP | CsTBH | 4CL, F3H, F3'H, FLS | Central regulator of flavonoid biosynthesis | Cucumis sativus (Cucumber) oup.com |

| NAC | ANAC078 | PAP1, TT1, TT2, AtMYB12, AtMYB4 | Upstream regulation of other TFs under stress | Arabidopsis thaliana mdpi.com |

| Auxin Response Factor (ARF) | AtARF2 | AtMYB12, AtFLS | Positive regulation via auxin signaling | Arabidopsis thaliana nih.gov |

Analytical Techniques for Identification and Quantification of 2 ,3,5,7 Tetrahydroxyflavanone

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 2',3,5,7-Tetrahydroxyflavanone from other related compounds and the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis of flavonoids like this compound. researchgate.net Reversed-phase (RP) HPLC is particularly effective.

A study detailing the analysis of flavonoids in Blumea balsamifera developed an RP-HPLC method for the quantitative analysis of five flavonoids, including 5,7,3',5'-tetrahydroxyflavanone (B1246913). The separation was achieved on an RP C18 Nucleosil column with an isocratic mobile phase of methanol (B129727) and 0.5% phosphoric acid (50:50, v/v). The compounds were monitored at 285 nm using a UV detector, and complete separation was achieved within 35 minutes. researchgate.net The method demonstrated good reproducibility, with a coefficient of variation of 2.25% for 5,7,3',5'-tetrahydroxyflavanone. researchgate.net The average recovery for this compound was an excellent 99.9%. researchgate.net

Similarly, HPLC with diode-array detection (DAD) is a common approach for phenolic profiling in various samples. nih.govmdpi.com This method allows for the identification of compounds by comparing their retention times and UV absorption spectra with those of standards. nih.gov For instance, in the analysis of sweet orange peels, HPLC-DAD was used to identify and quantify nine phenolic compounds, including various flavonoids. mdpi.com

Table 1: HPLC Method Parameters for Flavonoid Analysis

| Parameter | Details | Reference |

| Column | RP C18, Nucleosil | researchgate.net |

| Mobile Phase | Isocratic methanol-0.5% phosphoric acid (50:50, v/v) | researchgate.net |

| Flow Rate | 0.9 mL/min | researchgate.net |

| Detection | UV at 285 nm | researchgate.net |

| Run Time | 35 minutes | researchgate.net |

| Reproducibility (CV%) | 2.25% | researchgate.net |

| Average Recovery | 99.9% | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While flavonoids themselves are generally not volatile enough for direct GC-MS analysis, derivatization can be employed to create more volatile forms. However, direct GC-MS analysis of plant extracts can identify a range of other compounds. For instance, a GC-MS analysis of Saurauia roxburghii leaf extract identified 14 different compounds. researchgate.net In another study on Horwoodia dicksoniae, GC-MS analysis of the ethanolic extract revealed the presence of 12 different compounds, with isopropyl myristate being the major component. mdpi.com Although these specific analyses did not focus on this compound, they illustrate the capability of GC-MS in phytochemical profiling. The synthesis of 3',4',5,7-tetrahydroxyflavanone has been reported, which could then potentially be derivatized for GC-MS analysis. researchgate.net

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the initial screening of flavonoids in plant extracts. kau.edu.sajddtonline.info It allows for the separation and preliminary identification of compounds based on their differential migration on a stationary phase (like silica (B1680970) gel) with a specific mobile phase. kau.edu.sanih.gov

In the analysis of flavonoids, a common procedure involves spotting the plant extract on a silica gel TLC plate and developing it with a suitable solvent system, such as ethyl acetate (B1210297): formic acid: water (8:1:1). kau.edu.sa After development, the plate is often sprayed with a visualization reagent, like a solution of boric and oxalic acids, and then heated to reveal the flavonoid spots under UV light. kau.edu.sa The retention factor (Rf) values of the spots can then be compared to those of known standards for tentative identification. kau.edu.sa Densitometric and videodensitometric methods can also be applied for the quantitative analysis of compounds on the TLC plate. nih.gov

Spectrometric Quantification Approaches

Spectrometric methods are essential for the quantification of this compound, often used in conjunction with chromatographic separation.

Quantitative UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. mdpi.com Flavonoids, including this compound, exhibit characteristic absorption spectra in this range, which can be utilized for their quantification. mdpi.comnih.gov

The UV spectrum of 5,7,3',5'-tetrahydroxyflavanone, calculated using theoretical models, shows absorption maxima that are in good agreement with experimental data. nih.govscribd.com A study on Olea ferruginea reported the UV spectrum of this compound. nih.gov Quantitative analysis often involves creating a calibration curve by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). mfd.org.mk For total flavonoid content determination, a common method involves the use of a complexing agent like aluminum chloride, which forms a colored complex with flavonoids that can be measured spectrophotometrically. mfd.org.mk

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Matrices

For the highly sensitive and selective analysis of this compound in complex biological or environmental samples, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable. nih.gov LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry, providing a high degree of specificity and allowing for the quantification of analytes at very low concentrations. nih.govd-nb.info

This technique is particularly useful for the reliable analysis of compounds in complex matrices, as it can separate isobaric compounds (compounds with the same mass). nih.gov The development of LC-MS/MS methods for the characterization and quantification of flavonoids has been reported, demonstrating its utility in exploring the chemical transformations of these compounds. nih.gov While a specific LC-MS/MS method for this compound is not detailed in the provided context, the principles of the technique are broadly applicable to this compound. The use of high-resolution mass spectrometry in these systems offers excellent accuracy and reproducibility. nih.gov

Extraction and Sample Preparation from Biological and Botanical Matrices

The accurate identification and quantification of this compound from complex biological and botanical sources necessitate robust and efficient extraction and sample preparation techniques. These initial steps are critical for isolating the target analyte from interfering substances, concentrating it to detectable levels, and ensuring compatibility with subsequent analytical instrumentation. The choice of method largely depends on the nature of the matrix, the concentration of the compound, and the intended analytical technique.

Solvent Extraction from Botanical Matrices

Solvent extraction is a fundamental and widely employed technique for isolating this compound and other flavonoids from plant materials. The selection of an appropriate solvent system is paramount and is guided by the polarity of the target compound.

Methanol is a commonly used solvent for the extraction of flavonoids due to its ability to extract a wide range of polar and moderately polar compounds. For instance, in the analysis of peanut (Arachis hypogaea L.) pods, a 90% methanol solution was utilized for the extraction of 3',4',5,7-tetrahydroxyflavone, among other phytochemicals. The optimal extraction was achieved by mixing the ground pods with the solvent for 12 hours at room temperature. koreascience.kr Similarly, a study on Blumea balsamifera leaves employed methanol for extraction by heating on a hot plate with magnetic stirring at 40°C for 6 hours, followed by repeated extractions of the residue. oup.com

The optimization of extraction parameters is crucial for maximizing the yield of the target analyte. A study on Blumea balsamifera investigated various factors, including the extraction method, solvent type, solvent volume, and extraction time. nih.gov It was determined that reflux extraction for 30 minutes with 80% methanol was the most effective method, yielding a higher number of chromatographic peaks compared to sonication or other solvent compositions like 60% or 100% methanol and different ethanol (B145695) concentrations. nih.gov The powder of the plant material was extracted by reflux in 25 mL of 80% methanol for 30 minutes. nih.gov

Another approach involves sequential extraction with solvents of increasing polarity to fractionate the extract and isolate compounds based on their solubility. In the study of Talinum portulacifolium, the initial 90% methanol extract was suspended in distilled water and then sequentially partitioned with chloroform (B151607) and ethyl acetate. usiu.ac.ke This process helps in separating compounds with different polarities, with the ethyl acetate fraction often being rich in flavonoids.

The following table summarizes various solvent extraction methods used for flavonoids, including those structurally similar to this compound.

Solvent Extraction Methods for Flavonoids from Botanical Matrices

| Plant Material | Target Compound(s) | Extraction Solvent | Extraction Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Peanut (Arachis hypogaea L.) Pods | 3',4',5,7-tetrahydroxyflavone and others | 90% Methanol | Vortex mixing for 12 hours at room temperature | Optimal condition for extracting the target phytochemicals. | koreascience.kr |

| Blumea balsamifera Leaves | 5,7,3',5'-tetrahydroxyflavanone and other flavonoids | Methanol | Hot plate with magnetic stirring at 40°C for 6 hours, repeated extractions | Effective for extracting a range of flavonoids for HPLC analysis. | oup.com |

| Blumea balsamifera | 3',5,5',7-Tetrahydroxyflavanone and other polyphenols | 80% Methanol | Reflux for 30 minutes | Determined as the most efficient extraction method and solvent concentration. | nih.gov |

| Talinum portulacifolium | 3,4',5,7-Tetrahydroxyflavone | 90% Methanol followed by sequential extraction with Chloroform and Ethyl Acetate | Initial extraction at 50-60°C, followed by liquid-liquid partitioning | Ethyl acetate fraction showed high antioxidant activity, indicating flavonoid presence. | usiu.ac.ke |

| Taraxacum officinale | Luteolin (B72000) (3′,4′,5,7-tetrahydroxyflavone) | 64.84% Ethanol | Ultrasonic extraction for 58.81 min with a liquid-solid ratio of 36.13 | Optimized ultrasonic-assisted extraction yielded 0.419 mg/g of luteolin. | academicjournals.org |

Sample Preparation for Chromatographic Analysis

Following extraction, sample preparation is essential to remove interfering substances and to prepare the extract for injection into a chromatographic system, such as High-Performance Liquid Chromatography (HPLC).

A common and straightforward method involves filtration of the extract. For the analysis of flavonoids in Ainaxiang tablets derived from Blumea balsamifera, the sample solution obtained after reflux extraction was passed through a 0.45 µm membrane filter prior to injection into the HPLC system. scielo.br This step removes particulate matter that could clog the column and interfere with the analysis.

In the case of peanut pod extracts, after extraction with 90% methanol, the solution was filtered through Whatman No. 42 filter paper and then through a 0.45 µm filter before HPLC analysis. koreascience.kr For the analysis of Blumea balsamifera leaf extracts, after evaporation of the initial methanol extract, the solid residue was reconstituted in 5 mL of methanol before a 20 µL aliquot was injected into the HPLC. oup.com

Solid-Phase Extraction (SPE) is a more advanced sample cleanup technique that can be used to purify and concentrate analytes from complex matrices. encyclopedia.pub This method utilizes a solid sorbent to retain either the analyte of interest or the interfering compounds. For the analysis of phenolic compounds in nectar, a C18 solid-phase extraction cartridge was used. csic.es The cartridge was first activated with methanol and water. After loading the sample, the cartridge was washed with water to remove polar impurities, and then the retained phenolics were eluted with methanol. csic.es This technique is particularly useful for removing sugars and other highly polar components from botanical extracts.

The selection of the appropriate sample preparation method is critical for obtaining reliable and reproducible results in the quantification of this compound.

Sample Preparation Methods for Chromatographic Analysis of Flavonoids

| Original Extract/Matrix | Preparation Technique | Details | Purpose | Reference |

|---|---|---|---|---|

| Ainaxiang tablets extract | Membrane Filtration | Passed through a 0.45 µm membrane filter | Remove particulate matter before HPLC injection | scielo.br |

| Peanut pod extract | Paper and Membrane Filtration | Filtered through Whatman No. 42 paper, then a 0.45 µm filter | Clarification of the extract for HPLC analysis | koreascience.kr |

| Blumea balsamifera leaf extract | Solvent Evaporation and Reconstitution | Extract evaporated to dryness and residue reconstituted in methanol | Concentrate the sample and dissolve in a solvent compatible with HPLC | oup.com |

| Nectar | Solid-Phase Extraction (SPE) | C18 cartridge activated with methanol and water; elution with methanol | Purify and concentrate phenolic compounds, removing interfering substances like sugars | csic.es |

Computational and Theoretical Chemistry Studies on 2 ,3,5,7 Tetrahydroxyflavanone

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the basis of a compound's biological activity.

In a study investigating potential antiviral agents against the chikungunya virus (CHIKV), 2',3,5,7-Tetrahydroxyflavanone (PubChem CID: 3082330) was identified as a promising inhibitor of the CHIKV envelope glycoprotein (B1211001). researchgate.netresearchgate.net From a library of 483 natural compounds, it was one of the top three candidates based on its binding affinity. researchgate.net The docking analysis revealed a binding affinity of -4.663 kcal/mol and a post-docking MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) binding free energy of -34.89 kcal/mol. researchgate.netresearchgate.net The stability of this interaction is attributed to bonds formed with key amino acid residues in the protein's active site, including TYR301, ILE231, PHE164, ILE321, and GLN113. researchgate.netresearchgate.net

Another study exploring anti-inflammatory agents found that this compound exhibited a strong binding affinity for the cyclooxygenase-2 (COX-2) enzyme, with a docking score (ΔG) of -9.5 kcal/mol. researchgate.net This suggests a potential mechanism for anti-inflammatory effects by inhibiting this key enzyme. researchgate.net

| Target Protein | Computational Method | Binding Affinity (kcal/mol) | Binding Free Energy (kcal/mol) | Interacting Amino Acid Residues |

| Chikungunya Virus Envelope Glycoprotein | Molecular Docking | -4.663 researchgate.net | -34.89 (MM-GBSA) researchgate.netresearchgate.net | TYR301, ILE231, PHE164, ILE321, GLN113 researchgate.netresearchgate.net |

| Cyclooxygenase-2 (COX-2) | Molecular Docking | -9.5 researchgate.net | Not Reported | Not Reported |

Quantum Chemical Calculations of Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. While specific DFT studies focused exclusively on this compound were not prominent in the reviewed literature, extensive research on closely related flavanones and tetrahydroxyflavones provides a strong theoretical framework.

Studies on isomers like 5,7,3',5'-tetrahydroxyflavanone (B1246913) and luteolin (B72000) (3',4',5,7-tetrahydroxyflavone) utilize DFT methods, such as the B3LYP or M06-2X functionals with basis sets like 6-311G(d,p), to elucidate their molecular characteristics. nih.govaraproceedings.com These calculations are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and calculate bond lengths and angles. nih.gov

Predict Spectroscopic Data: Compute theoretical vibrational frequencies (IR), and NMR chemical shifts, which are then compared with experimental data for structural validation. nih.gov

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

Determine Reactivity Descriptors: Estimate properties like ionization potential (IP) and electron affinity (EA), which help explain antioxidant activity and identify the most reactive sites within the molecule. nih.govaraproceedings.com

For this compound, such calculations would be invaluable for understanding how its specific hydroxyl group arrangement influences its electron-donating capacity and its potential as an antioxidant.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a view of their conformational landscape and stability.

The stability of the docked complex between this compound and the CHIKV envelope glycoprotein was further validated using MD simulations. researchgate.netresearchgate.net These simulations confirmed that the ligand remains stably bound within the protein's active site, reinforcing the docking results. researchgate.netresearchgate.net

To quantify the dominant motions of the complex, a Principal Component Analysis (PCA) was performed on the MD simulation trajectory. The analysis revealed that the first three principal components (PC1, PC2, and PC3) accounted for a significant portion of the system's variance. researchgate.net

| Principal Component | Variance Captured |

| PC1 | 50.08% researchgate.net |

| PC2 | 22.61% researchgate.net |

| PC3 | 4.41% researchgate.net |

These principal components represent the major collective motions of the protein-ligand complex. The high percentage of motion captured by just a few components indicates that the complex undergoes stable, concerted movements rather than chaotic, random fluctuations. This stability is a favorable characteristic for a potential drug candidate. researchgate.net

In Silico Prediction of Biological Activities and ADME Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is a critical step in early-stage drug discovery. These computational screens help to identify compounds with favorable pharmacokinetic profiles and low toxicity risks.

In a comprehensive screening study, this compound was one of 180 natural compounds, out of an initial 483, that successfully passed ADMET analysis. researchgate.netresearchgate.net The study utilized established online servers for these predictions:

SwissADME: Used to evaluate pharmacokinetic properties such as gastrointestinal absorption, bioavailability, and adherence to drug-likeness rules like Lipinski's Rule of Five. researchgate.net

pkCSM: Employed to predict potential toxicity profiles of the compounds. researchgate.net

Passing this computational filter indicates that this compound is predicted to have acceptable drug-like properties and a lower likelihood of failure in later stages of drug development. researchgate.net Studies on similar flavonoids often assess parameters like high intestinal absorption (HIA) and blood-brain barrier (BBB) permeability, which are crucial for a compound's systemic effects.

Metabolism and Biotransformation of 2 ,3,5,7 Tetrahydroxyflavanone

In Vitro Metabolic Pathways

The in vitro metabolism of flavonoids is typically investigated using subcellular fractions like liver microsomes, which are rich in Phase I enzymes, and cytosol, which contains Phase II enzymes. Cell lines such as Caco-2, derived from human colorectal adenocarcinoma, are also utilized to model intestinal metabolism.

Phase I metabolism of flavonoids is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These reactions introduce or expose functional groups, such as hydroxyl groups, preparing the molecule for Phase II conjugation. For flavanones, hydroxylation is a common Phase I reaction.

Given the structure of 2',3,5,7-Tetrahydroxyflavanone, potential sites for oxidation include the B-ring and the heterocyclic C-ring. Human CYP enzymes, such as those in the CYP1, CYP2, and CYP3 families, are known to be involved in the oxidation of various flavonoids. nih.gov For instance, studies on other flavanones have shown that CYP enzymes can catalyze hydroxylation at various positions on the A and B rings. nih.gov The presence of hydroxyl groups on the flavanone (B1672756) skeleton significantly influences the rate and position of further metabolism.

Phase II conjugation reactions are the major metabolic pathways for flavonoids, leading to the formation of more water-soluble and readily excretable metabolites. researchgate.netresearchgate.net These reactions involve the attachment of endogenous molecules like glucuronic acid, sulfate (B86663), or a methyl group to the hydroxyl groups of the flavonoid.

Glucuronidation: This is a primary route of flavonoid metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). The numerous hydroxyl groups on this compound (at positions 2', 3, 5, and 7) are all potential sites for glucuronidation. Studies on other flavonoids have demonstrated that UGTs exhibit regioselectivity, with certain hydroxyl groups being preferred sites of conjugation. acs.org For example, the 7-hydroxyl group is a common site for glucuronidation in many flavonoids. karger.com The formation of mono- or di-glucuronides is expected.

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another significant conjugation pathway for flavonoids. nih.govresearchgate.net The 7-hydroxyl group is a particularly favorable site for sulfation, a reaction often mediated by the enzyme SULT1A3 in the intestine. nih.govresearchgate.net The presence of a hydroxyl group at the 7-position on the A-ring of this compound makes it a likely substrate for sulfation. The formation of sulfate conjugates at other hydroxyl positions is also possible, depending on the specific SULT isoforms involved.

Methylation: O-methylation of flavonoid hydroxyl groups is catalyzed by catechol-O-methyltransferase (COMT). This enzyme typically methylates catechol (ortho-dihydroxy) structures on the B-ring. smolecule.com While this compound itself does not possess a catechol group, if a Phase I hydroxylation reaction were to introduce an additional hydroxyl group adjacent to the existing one on the B-ring, the resulting catechol structure would be a substrate for COMT.

Identification of Metabolites

Based on the known metabolic pathways of similar flavonoids, the anticipated in vitro metabolites of this compound would primarily be its glucuronide and sulfate conjugates. Methylated derivatives could also be formed, potentially after an initial hydroxylation step.

The table below outlines the potential metabolites of this compound.

| Parent Compound | Metabolic Reaction | Potential Metabolite |

| This compound | Glucuronidation | This compound-O-glucuronide (at various positions) |

| This compound | Sulfation | This compound-O-sulfate (at various positions) |

| This compound | Hydroxylation | Hydroxy-2',3,5,7-tetrahydroxyflavanone |

| Hydroxy-2',3,5,7-tetrahydroxyflavanone | Methylation (if catechol formed) | Methoxy-hydroxy-2',3,5,7-tetrahydroxyflavanone |

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is expected to be carried out by a range of enzymatic systems predominantly located in the liver and intestine.

The table below summarizes the key enzymatic systems and their roles in the metabolism of flavonoids, which are applicable to this compound.

| Enzyme Family | Specific Enzymes (Examples) | Metabolic Reaction | Cellular Location |

| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP3A4 | Oxidation (Hydroxylation) | Endoplasmic Reticulum (Microsomes) |

| UDP-Glucuronosyltransferases (UGTs) | UGT1A1, UGT1A9, UGT2B7 | Glucuronidation | Endoplasmic Reticulum (Microsomes) |

| Sulfotransferases (SULTs) | SULT1A1, SULT1A3, SULT1E1 | Sulfation | Cytosol |

| Catechol-O-methyltransferase (COMT) | COMT | Methylation | Cytosol |

Future Perspectives and Research Gaps in 2 ,3,5,7 Tetrahydroxyflavanone Research

Discovery of Novel Biological Activities and Targets

A significant portion of the research on 2',3,5,7-Tetrahydroxyflavanone has been computational, highlighting its potential as a therapeutic candidate. A notable in silico study identified it as a promising inhibitor of the Chikungunya virus (CHIKV) envelope glycoprotein (B1211001), suggesting its potential as an antiviral agent. Molecular dynamics simulations and binding energy calculations indicated that this compound could stably bind to and potentially inhibit the function of this key viral protein, which is essential for the virus's entry into host cells.

However, the full spectrum of its biological activities remains largely unexplored. The broader class of flavonoids is known for a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. This suggests that this compound may interact with a variety of biological targets beyond viral proteins. A significant research gap exists in the experimental validation of its predicted activities and the discovery of new therapeutic applications. Future investigations should prioritize screening this compound against a diverse range of biological targets to uncover novel activities.

Table 1: Potential Biological Targets for Future Investigation

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Viral Proteins | Influenza Neuraminidase, HIV Reverse Transcriptase, Hepatitis C Protease | Infectious Diseases |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), iNOS | Inflammation, Pain |

| Kinases | Glycogen Synthase Kinase-3β (GSK-3β), Protein Kinase B (Akt) | Neurodegenerative Diseases, Cancer |

| Bacterial Enzymes | DNA gyrase, β-lactamases | Bacterial Infections |

Development of Advanced Synthetic Routes for Analogues

The synthesis of flavanones is a well-established field, typically involving the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization. One documented synthesis of the related 3',4',5,7-tetrahydroxyflavanone involves protecting the hydroxyl groups of 2-hydroxyacetophenone (B1195853) and benzaldehyde (B42025) derivatives, followed by condensation to form the chalcone, and subsequent deprotection and cyclization.

A crucial area for future research is the development of advanced and efficient synthetic routes to produce this compound and its novel analogues. The ability to synthetically modify the core structure is paramount for developing compounds with enhanced potency, selectivity, bioavailability, and metabolic stability. For instance, studies on other flavanones have shown that the introduction of halogen substituents can significantly enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Future synthetic strategies should focus on:

Regioselective modifications: Developing methods to selectively modify specific hydroxyl groups to explore structure-activity relationships (SAR).

Introduction of diverse functional groups: Synthesizing analogues with different substituents (e.g., halogens, alkyl chains, methoxy (B1213986) groups) to modulate lipophilicity and target interaction.

Stereoselective synthesis: Creating enantiomerically pure forms of the flavanone (B1672756) to investigate if biological activity is stereospecific.

These efforts will be essential for generating a library of novel compounds for biological screening and optimizing potential therapeutic leads.

Investigation of Synergistic Effects with Other Natural Products

The investigation of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in pharmacology. This is particularly relevant for natural products and in combating issues like antimicrobial resistance. To date, there is a significant research gap regarding the synergistic potential of this compound.

Studies have demonstrated that various flavonoids can act synergistically with conventional antibiotics to enhance their efficacy against resistant bacterial strains. For example, flavonoids have been shown to potentiate the effects of antibiotics that target bacterial cell membranes or ribosomes. mdpi.comnih.gov Combinations of flavonoids like luteolin (B72000) with antibiotics such as ciprofloxacin (B1669076) have been shown to reduce the minimum inhibitory concentration (MIC) of the antibiotic against Staphylococcus aureus. tandfonline.comnih.gov Furthermore, combinations of different phytochemicals, such as quercetin (B1663063) and resveratrol, can lead to enhanced bioavailability and therapeutic outcomes in chronic disease models. researchgate.net

Future research should explore the potential of this compound to act in synergy with:

Conventional Antibiotics: To potentially restore the efficacy of drugs against resistant pathogens.

Other Phytochemicals: Combining with other flavonoids, polyphenols, or alkaloids to enhance antioxidant, anti-inflammatory, or anticancer effects. researchgate.netnih.gov

Antiviral Agents: To create combination therapies for viral infections like Chikungunya, potentially targeting different stages of the viral life cycle.

Applications in Preclinical Disease Models and Pharmacological Development

The progression of this compound from a promising molecule to a potential therapeutic agent is critically dependent on its evaluation in preclinical disease models. Currently, the evidence for its efficacy is primarily derived from computational (in silico) studies. A major gap exists in the in vitro and in vivo validation of its biological activities.

Future research must bridge this gap by systematically evaluating the compound in relevant biological systems.

Table 2: Proposed Preclinical Evaluation Pipeline

| Stage | Model/Assay | Objective |

|---|---|---|

| In Vitro | Cell-based viral infection assays (e.g., plaque reduction assays) | Validate the predicted antiviral activity against Chikungunya virus and other viruses. |

| Enzyme inhibition assays (e.g., COX-2, BACE1) | Quantify inhibitory potency against specific molecular targets. | |

| Antimicrobial susceptibility testing (e.g., MIC determination) | Assess the spectrum of activity against clinically relevant bacteria and fungi. | |

| Cancer cell line proliferation assays (e.g., MTT assay) | Evaluate potential anticancer activity against various human cancer cell lines. mdpi.com | |

| Ex Vivo | Studies using isolated tissues or primary cells | Investigate effects in a more complex biological environment, such as anti-inflammatory effects in immune cells. |

| In Vivo | Animal models of Chikungunya virus infection | Determine efficacy in a living organism, assessing viral load and disease symptoms. |

| Animal models of inflammation or neurodegeneration | Evaluate therapeutic potential for other diseases based on in vitro findings. |

Successful outcomes in these preclinical models are a prerequisite for any further pharmacological development and consideration for clinical trials.

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is fundamental to its development as a therapeutic agent. A significant research gap lies in the elucidation of its mechanism of action at a systemic level. The integration of "omics" technologies offers a powerful, unbiased approach to uncover the complex cellular pathways modulated by this compound.

Omics technologies provide a global view of molecular changes within a biological system in response to a stimulus.

Transcriptomics (e.g., RNA-Seq): Can reveal the complete set of genes that are up- or down-regulated in cells upon treatment with the compound. This could identify key signaling pathways involved in its antiviral or anti-inflammatory response.

Proteomics: Analyzes changes in the entire protein content of a cell or tissue, including post-translational modifications. This can help identify the direct protein targets of the flavanone and downstream effector proteins.

Metabolomics: Studies the global profile of metabolites in a biological system. This can provide insights into how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer and viral infections.

By integrating these multi-omics approaches, researchers can move beyond a single-target perspective to build a comprehensive network-level understanding of the compound's biological effects. This knowledge is invaluable for identifying biomarkers of efficacy, predicting potential side effects, and optimizing the design of future therapeutic strategies.

Q & A

Q. What are the key spectroscopic and chromatographic methods for confirming the structural identity of 2',3,5,7-Tetrahydroxyflavanone in purified samples?

To confirm structural identity, use a combination of:

- NMR spectroscopy : Analyze and spectra to verify hydroxyl group positions and flavanone backbone (e.g., compare with 3',4',5,7-tetrahydroxyflavanone, which shows distinct aromatic proton splitting patterns) .

- High-Performance Liquid Chromatography (HPLC) : Pair with a C18 column and UV detection (280 nm) to assess purity and retention time against certified standards .

- Mass Spectrometry (MS) : Electrospray ionization (ESI)-TOF-MS can confirm molecular weight (CHO, MW 286.24) and fragmentation patterns .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Powder form : Store at -20°C in airtight, light-protected containers for up to 3 years .

- Solubilized form (e.g., DMSO stock) : Aliquot and store at -80°C for ≤1 year to prevent oxidation .

- Working solutions : Prepare fresh in PBS or ethanol and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers design in vitro experiments to evaluate the inhibitory effects of this compound on viral polymerases like HIV-1 reverse transcriptase?

- Assay setup : Use a fluorescence-based RT activity assay with poly(rA)/oligo(dT) templates. Include efavirenz (a known inhibitor) as a positive control .

- Dose-response testing : Test concentrations from 1–100 µM to determine IC values. Note that 3',5,5',7-Tetrahydroxyflavanone analogs show activity at 10–50 µM .

- Mechanistic validation : Perform molecular docking studies to assess binding to the allosteric site of HIV-1 RT, as seen in related flavanones .

Q. What methodological considerations are critical when comparing the antioxidant efficacy of this compound with structurally related flavanones?

- Standardized assays : Use the DPPH radical scavenging assay with vitamin C as a control. Measure SC values (concentration for 50% scavenging) at 15–100 µg/mL .

- Structural variables : Account for hydroxylation patterns (e.g., 3',4',5,7-tetrahydroxyflavanone has higher activity than mono-hydroxylated analogs due to electron-donating groups) .

- Solvent effects : Test in polar solvents (e.g., methanol) to ensure solubility and avoid false negatives .

Q. How should contradictory data on the anti-inflammatory potency of this compound across different cell models be systematically analyzed?

- Cell line variability : Compare results in primary macrophages (e.g., RAW 264.7) vs. epithelial cells, as metabolic differences may alter compound uptake .

- Assay conditions : Standardize LPS-induced TNF-α/IL-6 quantification methods (ELISA or qPCR) and exposure times (24–48 hours) .

- Metabolite interference : Use LC-MS to rule out degradation products or phase I/II metabolites in long-term cultures .

Q. What strategies are effective for isolating this compound from complex plant matrices while preserving its bioactive conformation?

- Extraction : Use methanol/water (70:30 v/v) at 50°C to maximize yield from plant material like Scutellaria amoena .

- Purification : Employ preparative HPLC with a gradient elution (0.1% formic acid in acetonitrile/water) to separate from co-eluting flavonoids .

- Conformation stability : Avoid alkaline conditions (pH >8) during extraction to prevent hydroxyl group deprotonation and structural rearrangement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.